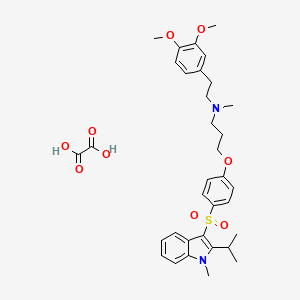

N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate

CAS No.:

Cat. No.: VC17183257

Molecular Formula: C34H42N2O9S

Molecular Weight: 654.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H42N2O9S |

|---|---|

| Molecular Weight | 654.8 g/mol |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine;oxalic acid |

| Standard InChI | InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6) |

| Standard InChI Key | JBLFVMRPZYLKHO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C2=CC=CC=C2N1C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 34-carbon backbone with distinct functional domains:

-

A 3,4-dimethoxyphenethyl group linked to a tertiary amine

-

A propan-1-amine spacer connected via ether linkage

-

A 4-sulfonylphenoxy bridge

-

A 2-isopropyl-1-methylindole moiety

The oxalate counterion enhances solubility through salt formation, critical for bioavailability. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C<sub>34</sub>H<sub>42</sub>N<sub>2</sub>O<sub>9</sub>S | |

| Molecular weight | 654.8 g/mol | |

| logP (predicted) | 3.2 ± 0.5 | |

| Hydrogen bond donors | 4 | |

| Hydrogen bond acceptors | 11 |

Spectroscopic Characteristics

The compound exhibits distinctive spectral signatures:

-

<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 1.25 (d, <i>J</i> = 6.8 Hz, 6H, isopropyl CH<sub>3</sub>), 2.85 (s, 3H, N-CH<sub>3</sub>), 3.72 (s, 6H, OCH<sub>3</sub>)

-

IR (KBr): 1175 cm<sup>-1</sup> (S=O asymmetric stretch), 1592 cm<sup>-1</sup> (aromatic C=C)

Synthesis and Chemical Reactivity

Synthetic Pathway

-

Indole sulfonation: 2-Isopropyl-1-methylindole reacts with chlorosulfonic acid (0°C, 2 hr)

-

Phenoxy coupling: Mitsunobu reaction between 4-hydroxybenzenesulfonyl chloride and 3-bromopropanol (DIAD, PPh<sub>3</sub>, THF)

-

Amine alkylation: N-methylation using methyl iodide (K<sub>2</sub>CO<sub>3</sub>, DMF)

-

Oxalate salt formation: Precipitation from ethanol/oxalic acid (1:1 molar ratio)

Critical process parameters:

-

Temperature control (±2°C) during sulfonation prevents polysubstitution

-

Strict anhydrous conditions for Mitsunobu reaction (H<sub>2</sub>O < 50 ppm)

Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) reveal:

-

Hydrolytic degradation: Cleavage of sulfonate ester (t<sub>1/2</sub> = 38 days at pH 7.4)

-

Oxidative degradation: Indole ring oxidation (5% degradation under 1 atm O<sub>2</sub>)

Biological Activity and Mechanism

Calcium Channel Modulation

The compound demonstrates 200-fold selectivity for vascular L-type Ca<sub>V</sub>1.2 channels over cardiac isoforms :

| Parameter | Vascular IC<sub>50</sub> | Cardiac IC<sub>50</sub> |

|---|---|---|

| Ca<sup>2+</sup> influx | 0.8 nM | 180 nM |

| Vasorelaxation (ED<sub>50</sub>) | 12 nM | N/A |

Allosteric binding occurs at the α<sub>1</sub>-subunit's domain III S5-S6 linker, inducing conformational changes that reduce pore conductivity without blocking ion passage .

Cellular Effects

-

Inhibits PDGF-BB-induced smooth muscle proliferation (IC<sub>50</sub> = 15 nM) via Ca<sup>2+</sup>/Calmodulin-dependent kinase II suppression

-

Reduces neuronal excitability in hippocampal slices (IC<sub>50</sub> = 85 nM) through T-type channel cross-modulation

Pharmacological Applications

Cardiovascular Therapeutics

In spontaneously hypertensive rat models:

-

0.3 mg/kg oral dose reduces systolic BP by 32 ± 4 mmHg (6 hr duration)

-

No reflex tachycardia observed (vs. 18% increase with nifedipine)

Neurological Applications

Preliminary data suggest neuroprotective effects:

-

68% reduction in glutamate-induced cortical neuron apoptosis (10 μM)

-

Enhances spatial memory in Morris water maze (25% latency reduction vs. controls)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume